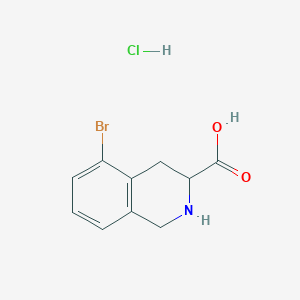

5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a derivative of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), which is a constrained analog of phenylalanine (Phe). The Tic unit has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .

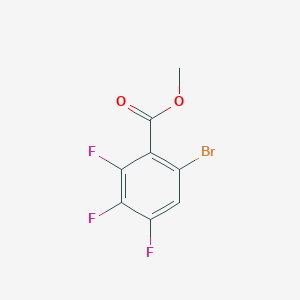

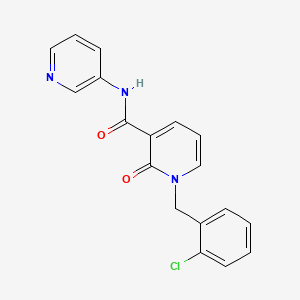

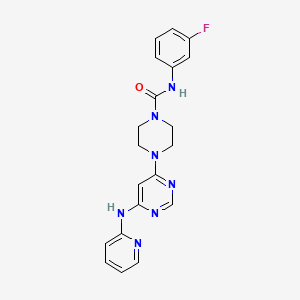

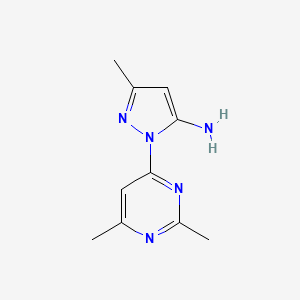

Molecular Structure Analysis

The molecular structure of 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is represented by the InChI code: 1S/C10H10BrNO2.ClH/c11-8-3-1-2-6-5-12-9 (10 (13)14)4-7 (6)8;/h1-3,9,12H,4-5H2, (H,13,14);1H .Wissenschaftliche Forschungsanwendungen

1. Role in Marine Algae Biochemistry

5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is part of a class of compounds isolated from the red alga Rhodomela confervoides. These compounds are significant for their unique bromophenol structures, which are relevant to the study of marine algae biochemistry (Ma et al., 2007).

2. Chemical Synthesis and Characterization

This compound has been the focus of research in the field of chemical synthesis and characterization. Studies have explored the preparation of its derivatives, such as hydrochlorides of methyl esters, N-carboxy anhydrides, and N-acetyl derivatives, providing insights into its structural and chemical properties (Jansa et al., 2006).

3. Exploration of Decarboxylation Reactions

Research has also investigated the decarboxylation of derivatives of 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, revealing the formation of isoquinoline derivatives under various conditions. This research contributes to the broader understanding of decarboxylation reactions in organic chemistry (Tachibana et al., 1968).

4. Contribution to Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential therapeutic applications. For example, studies have synthesized and evaluated certain derivatives as angiotensin-converting enzyme (ACE) inhibitors, contributing to the development of new treatments for hypertension (Hayashi et al., 1985).

5. Photolabile Protecting Group in Biological Messengers

The compound has been utilized as a photolabile protecting group for carboxylic acids, showing potential in the controlled release of biological messengers. This application is significant in the field of biochemistry and drug delivery systems (Fedoryak & Dore, 2002).

Safety and Hazards

The safety information for 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .

Mode of Action

It is known that reactions involving the isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the c(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

Biochemical Pathways

It is known that 1,2,3,4-tetrahydroisoquinolines are key fragments of a diverse range of alkaloids and bioactive molecules .

Action Environment

It is known that the compound is stable at room temperature .

Eigenschaften

IUPAC Name |

5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2.ClH/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8;/h1-3,9,12H,4-5H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSTWZBFWXFFJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C(=CC=C2)Br)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(4-methylphenyl)-1-adamantyl]methyl]-1-(4-nitrophenyl)methanimine](/img/structure/B2887155.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide](/img/structure/B2887156.png)

![8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2887157.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate](/img/structure/B2887162.png)

![5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2887164.png)

![5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887175.png)